Product packaging for Methyl 5-ethynyl-1H-indole-2-carboxylate(Cat. No.:)

Methyl 5-ethynyl-1H-indole-2-carboxylate

Cat. No.: B15316295
M. Wt: 199.20 g/mol
InChI Key: JLTRMZLQQYZSFX-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-1H-indole-2-carboxylate is a synthetic indole derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. The indole-2-carboxylate scaffold is recognized as a privileged structure in pharmaceutical development, with documented applications in the discovery of novel therapeutic agents . The 5-ethynyl substituent on the indole ring provides a versatile handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently construct more complex molecules, libraries for screening, or bioconjugates for proteomics studies. Indole-2-carboxylate derivatives have been identified as active cores in phenotypic screens against infectious diseases and have been explored for their broad-spectrum antiviral activities, including against RNA viruses like Coxsackievirus B3 and influenza A . Furthermore, this scaffold has been investigated in early-stage optimization programs for neglected tropical diseases, such as Chagas disease, highlighting its relevance in targeting unmet medical needs . The compound serves as a valuable building block for exploring structure-activity relationships (SAR) and developing potential inhibitors of specific enzymatic targets. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B15316295 Methyl 5-ethynyl-1H-indole-2-carboxylate

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

methyl 5-ethynyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H9NO2/c1-3-8-4-5-10-9(6-8)7-11(13-10)12(14)15-2/h1,4-7,13H,2H3

InChI Key

JLTRMZLQQYZSFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)C#C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-ethynyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethynylating agents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 5-ethynyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of ethyl or methyl derivatives.

    Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.

Scientific Research Applications

Methyl 5-ethynyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-ethynyl-1H-indole-2-carboxylate with structurally related indole-2-carboxylates, focusing on substituent effects, synthesis, and properties.

Substituent Effects at Position 5

The 5-position substituent critically influences electronic properties and biological interactions:

  • Ethynyl (C≡CH): Introduces strong electron-withdrawing effects (sp-hybridization), enhancing reactivity in cross-coupling reactions (e.g., Sonogashira). Its linear geometry may reduce steric hindrance compared to bulkier groups.
  • Chloro (Cl) : Electron-withdrawing and lipophilic, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate (MW 321.1, mp 119–121°C). Enhances stability but limits hydrogen-bonding interactions .
  • Methoxy (OCH₃) : Electron-donating, as in Ethyl 5-methoxyindole-2-carboxylate (MW 219.24). Increases solubility in polar solvents and may improve bioavailability .
  • Benzyloxy (OBn) : Bulky and lipophilic, as in Methyl 5-benzyloxy-1H-indole-2-carboxylate (mp 193–195°C). Protects hydroxyl groups during synthesis .
  • Nitro (NO₂): Strongly electron-withdrawing, as in Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3). Often used as an intermediate for reduction to amino groups .

Ester Variations at Position 2

The ester group (methyl vs. ethyl) affects solubility and metabolic stability:

  • Methyl ester: Smaller size and higher electrophilicity may enhance hydrolysis rates compared to ethyl esters.
  • Ethyl ester : Offers improved lipophilicity, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate (yield 43.8%) .

Substitution at Position 3

Additional substituents at position 3 modulate steric and electronic profiles:

  • Propionyl (COCH₂CH₃) : Enhances hydrogen-bonding capacity, as in Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate .
  • Ethyl (CH₂CH₃) : Increases hydrophobicity, as in Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate (mp 187–189°C, yield 69.3%) .

Key Data for Comparative Analysis

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-COCH₂CH₃, 2-COOEt 321.1 119–121 43.8 Acylated derivative, moderate yield
Methyl 5-benzyloxy-1H-indole-2-carboxylate 5-OBn, 2-COOMe 282.3 193–195 98 Hydrolysis precursor
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate 3-CH₂CH₃, 6-Cl, 2-COOMe 227.7 187–189 69.3 Dual substitution, high yield
Ethyl 5-methoxyindole-2-carboxylate 5-OCH₃, 2-COOEt 219.24 Not reported Not reported Polar, electron-donating group

Q & A

Q. What are the key synthetic strategies for Methyl 5-ethynyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For analogous compounds like ethyl 5-bromo-1H-indole-2-carboxylate, halogenation at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) . For introducing the ethynyl group, Sonogashira coupling or palladium-catalyzed cross-coupling reactions are viable, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄/CuI . Optimization parameters include:
  • Temperature : Low temperatures (e.g., −20°C) minimize side reactions during electrophilic substitutions.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalysts : Pd-based catalysts with ligands (e.g., PPh₃) improve yield in cross-coupling steps .
    Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures for final purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm; ester carbonyl at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₁₂H₉NO₂: 215.06 g/mol) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement of single-crystal data resolves bond lengths/angles (e.g., C≡C bond at ~1.20 Å) .

Advanced Research Questions

Q. How can crystallographic techniques like SHELX be applied to determine the structure of this compound?

  • Methodological Answer :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : SHELXD solves phase problems via dual-space methods, while SHELXL refines parameters (e.g., anisotropic displacement, hydrogen bonding) .
  • Validation : R-factor (<5%), residual density maps (<0.3 eÅ⁻³), and CCDC deposition ensure reproducibility. For example, similar indole derivatives (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) have been resolved with R₁ = 0.039 .

Q. What role does the ethynyl group play in the reactivity and biological activity of this compound?

  • Methodological Answer :
  • Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. Reaction kinetics can be studied via UV-Vis monitoring of Cu(I)-catalyzed systems .
  • Biological Activity : Computational docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites. For example, indole derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced binding to HIV reverse transcriptase (IC₅₀ < 1 μM) . In vitro assays (MTT viability tests) validate cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .

Key Considerations

  • Contradictions : While ethyl 5-bromo derivatives require halogenation at low temps , trifluoromethyl analogs may need harsher conditions (e.g., reflux) . Optimize based on substituent electronics.
  • Unresolved Issues : The ethynyl group’s steric effects on crystallization remain understudied; synchrotron-based XRD could improve resolution .

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